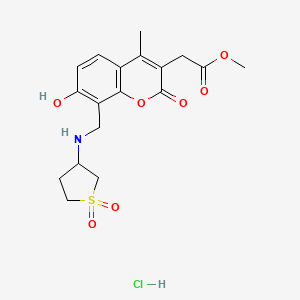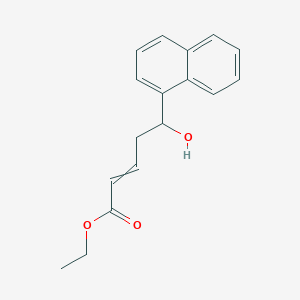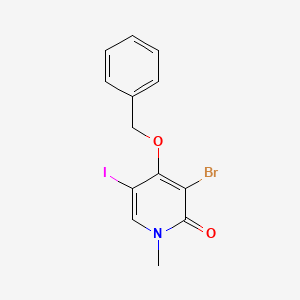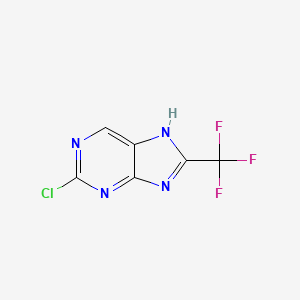
C18H22ClNO7S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the carboxylate group with ethyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate: shares similarities with other piperidine derivatives and sulfonyl-containing compounds.
Similar compounds: include ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate and ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate
Uniqueness
The uniqueness of ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C18H22ClNO7S |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
methyl 2-[8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C18H21NO7S.ClH/c1-10-12-3-4-15(20)14(8-19-11-5-6-27(23,24)9-11)17(12)26-18(22)13(10)7-16(21)25-2;/h3-4,11,19-20H,5-9H2,1-2H3;1H |
Clé InChI |
PWOAIANEJPNFEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2CNC3CCS(=O)(=O)C3)O)CC(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12633598.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-](/img/structure/B12633608.png)

![8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12633612.png)
![3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12633616.png)





![2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12633656.png)
![N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine](/img/structure/B12633662.png)
![(1R,2S,6R,7S)-4-(2-methyl-4-nitrophenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B12633663.png)
![(1S,2R,6R,9R)-N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12633671.png)
